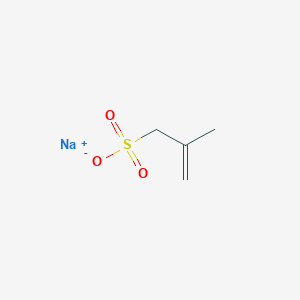

sodium;2-methylprop-2-ene-1-sulfonate

Description

Sodium 2-methylprop-2-ene-1-sulfonate (CAS: 1561-92-8), also known as sodium methallyl sulfonate (SMAS), is a water-soluble anionic monomer with the molecular formula C₄H₇NaO₃S and a molecular weight of 158.15 g/mol . It appears as a white crystalline powder, soluble in water but insoluble in alcohols. Its key applications include:

- Polymer industry: As a co-monomer in polycarboxylate superplasticizers (PCs) for concrete, improving fluidity and reducing water content .

- Textiles: As a third monomer in acrylic fibers to enhance dyeability and heat resistance .

- Water treatment: As a component in antiscalants for inhibiting calcium, zinc, and sulfate deposits .

Its stability under normal conditions and low toxicity profile (non-hazardous per CLP regulations) make it industrially favorable .

Properties

IUPAC Name |

sodium;2-methylprop-2-ene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHIIIPPJJXYRY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process operates under alkaline conditions (pH 7–11), maintained via metered sodium hydroxide (NaOH) addition. The two stages are designed to maximize reactant utilization:

-

Stage 1 : A mixture enriched with ICC (from prior batches) reacts with excess sodium sulfite at 30–80°C until MAC is fully consumed. The unreacted ICC is then separated via distillation.

-

Stage 2 : The residual aqueous phase from Stage 1 reacts with fresh MAC/ICC mixture, ensuring complete sulfite consumption. Excess organic residues are recycled back to Stage 1, creating a closed-loop system.

This cyclical process reduces waste and improves yield, with MAC typically added in 10–40% excess during Stage 2 to drive the reaction to completion.

Laboratory-Scale Synthesis and Optimization

While industrial methods prioritize scalability, laboratory syntheses focus on precision and purity. One approach involves the sulfonation of methallyl alcohol followed by neutralization, though direct methods using methallyl chloride and sodium sulfite are more common.

Direct Reaction of Methallyl Chloride and Sodium Sulfite

In a typical procedure, methallyl chloride reacts with aqueous sodium sulfite in a polar solvent (e.g., water or methanol) under reflux. Key parameters include:

-

Temperature : 60–80°C

-

Molar ratio : 1:1 MAC to Na₂SO₃, with slight excess of sulfite to ensure completeness

The reaction proceeds via nucleophilic substitution, where the sulfite ion attacks the electrophilic carbon of MAC, displacing chloride and forming the sulfonate.

Neutralization of Methallyl Sulfonic Acid

An alternative route involves neutralizing 2-methylprop-2-ene-1-sulfonic acid with sodium hydroxide:

This method is less common industrially due to the higher cost of isolating the sulfonic acid intermediate.

Critical Process Parameters and Optimization

pH and Temperature Control

Maintaining pH 7–11 is crucial to prevent side reactions, such as hydrolysis of MAC to methallyl alcohol. Temperature optimization (30–80°C) balances reaction rate and energy efficiency.

Solvent Selection

Water is the primary solvent in industrial settings, while laboratory methods may use methanol or ethanol to enhance solubility. Polar aprotic solvents like DMF are avoided due to potential side reactions.

Characterization and Quality Control

The final product is characterized by:

-

FT-IR : Peaks at 1040 cm⁻¹ (S=O stretching) and 1640 cm⁻¹ (C=C stretching).

-

¹H NMR : Signals at δ 5.2 (vinyl protons) and δ 1.7 (methyl group).

-

Elemental analysis : Confirmation of sodium content via inductively coupled plasma (ICP) spectroscopy.

Industrial vs. Laboratory Methods: A Comparative Analysis

| Parameter | Industrial Process | Laboratory Synthesis |

|---|---|---|

| Scale | Multi-ton batches | Gram to kilogram scale |

| Reactants | Technical-grade MAC/ICC mixture | Pure methallyl chloride |

| Recycling | ICC and unreacted MAC recycled | No recycling |

| Reaction Time | 4–6 hours per stage | 6–12 hours |

| Yield | 85–90% | 70–80% |

Chemical Reactions Analysis

Types of Reactions: 2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various by-products.

Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as iron and hydrochloric acid are often used.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products:

Oxidation: By-products such as carbon dioxide and water.

Reduction: Aminotoluenes and other reduced forms of the compound.

Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

Chemistry: It is used as a standard explosive material in various chemical studies.

Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products.

Medicine: Limited use in medical research due to its explosive nature.

Industry: Widely used in the production of explosives for military and industrial applications.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds within the molecule, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The rapid expansion of these gases results in an explosion.

Comparison with Similar Compounds

Sodium Allylsulfonate (CAS: 2495-39-8)

Key Differences :

Sodium 4-Vinylbenzenesulfonate (CAS: 2695-37-6)

| Property | Sodium 2-Methylprop-2-ene-1-sulfonate | Sodium 4-Vinylbenzenesulfonate |

|---|---|---|

| Structure | Aliphatic methallyl sulfonate | Aromatic vinyl sulfonate |

| Solubility | High water solubility | Moderate solubility (hydrophobic benzene ring) |

| Applications | Concrete additives, textiles | Conductive polymers, ion-exchange membranes |

| Thermal Stability | >300°C | ~250°C (decomposition) |

Key Differences :

Sodium Cumenesulfonate (CAS: 28348-53-0)

Key Differences :

Sodium 3-(Allyloxy)-2-hydroxypropane-1-sulfonate (CAS: 52556-42-0)

| Property | Sodium 2-Methylprop-2-ene-1-sulfonate | Sodium 3-(Allyloxy)-2-hydroxypropane-1-sulfonate |

|---|---|---|

| Functional Groups | Sulfonate, methallyl | Sulfonate, allyl ether, hydroxyl |

| Reactivity | Radical polymerization | Hydrogen bonding, crosslinking |

| Applications | Concrete additives | Hydrogels, biomedical materials |

Key Differences :

- The hydroxyl group in the latter enables hydrogen bonding, making it suitable for hydrogels, whereas SMAS is tailored for rigid polymer matrices .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Sodium 2-methylprop-2-ene-1-sulfonate | 158.15 | High | >300 | Concrete, textiles |

| Sodium allylsulfonate | 144.13 | High | ~200 | Surfactants |

| Sodium 4-vinylbenzenesulfonate | 204.22 | Moderate | ~250 | Conductive polymers |

| Sodium cumenesulfonate | 230.28 | Low | ~100 | Detergents |

Q & A

Q. What are the key physicochemical properties of sodium 2-methylprop-2-ene-1-sulfonate, and how do they influence its handling in laboratory settings?

Sodium 2-methylprop-2-ene-1-sulfonate is a white crystalline powder (melting point >300°C) with high water solubility but poor solubility in alcohols . Its hygroscopic nature necessitates storage in airtight containers to prevent moisture absorption. Researchers should prioritize thermal stability testing (e.g., TGA/DSC) to confirm decomposition thresholds, as conflicting melting points (270–300°C) are reported in literature . For solubility studies, use deionized water and validate dissolution kinetics under controlled temperatures.

Q. How can researchers ensure accurate purity assessment of sodium 2-methylprop-2-ene-1-sulfonate for synthetic applications?

Purity analysis requires a combination of HPLC (high-performance liquid chromatography) with UV detection (≥98% purity threshold) and titration methods for sulfonate group quantification . Cross-validate results with elemental analysis (C, H, S, Na) and FT-IR spectroscopy to confirm functional group integrity. Impurities like residual chloride (≤0.035%) or iron (≤0.4 ppm) must be monitored using ion chromatography or ICP-MS .

Q. What safety protocols are critical when handling sodium 2-methylprop-2-ene-1-sulfonate in aqueous reactions?

While the compound is not classified under GHS for acute toxicity, use NIOSH-approved respirators (particulate filters) and nitrile gloves to avoid inhalation or skin contact . Environmental controls include secondary containment to prevent drainage contamination. Post-handling, apply barrier creams to mitigate skin irritation and ensure proper ventilation in synthesis areas .

Advanced Research Questions

Q. How does sodium 2-methylprop-2-ene-1-sulfonate function as a comonomer in acrylic fiber modification, and what experimental parameters optimize its incorporation?

The sulfonate group enhances dye affinity and thermal stability in polyacrylonitrile (PAN) fibers. Optimize copolymerization via radical initiation (e.g., AIBN) at 60–80°C with a monomer feed ratio of 1–5 wt%. Use size-exclusion chromatography (SEC) to monitor molecular weight distribution and FT-IR to confirm sulfonate integration . Note that excess comonomer (>5%) may reduce fiber tensile strength, necessitating mechanical testing .

Q. What methodological approaches resolve contradictions in reported reactivity ratios during copolymerization with acrylates?

Discrepancies in reactivity ratios (e.g., with methyl acrylate) arise from solvent polarity and initiator selection. Use the Mayo-Lewis method with <5% conversion to minimize composition drift. Validate results via <sup>1</sup>H-NMR for monomer consumption rates and DFT calculations to model electronic effects of the sulfonate group . Compare bulk vs. solution polymerization kinetics to identify solvent-mediated steric hindrance .

Q. How can researchers design experiments to evaluate sodium 2-methylprop-2-ene-1-sulfonate’s efficacy in scale inhibition for water treatment?

Test scale inhibition using dynamic recirculation systems with artificial hard water (CaCO3 saturation). Incorporate the compound (10–100 ppm) into copolymers with acrylic acid or maleic anhydride. Monitor Ca<sup>2+</sup> sequestration via atomic absorption spectroscopy and surface crystallization using SEM-EDX. Compare performance to commercial inhibitors (e.g., polyaspartates) under varying pH (6–9) and temperature (25–60°C) .

Data Reliability and Reproducibility

Q. What strategies mitigate variability in thermal degradation studies of sodium 2-methylprop-2-ene-1-sulfonate?

Conflicting thermal data (e.g., decomposition onset vs. melting points) require multi-technique validation. Pair TGA with isothermal gravimetric analysis (IGA) at 150–300°C to isolate decomposition steps. Use DSC at heating rates ≤5°C/min to avoid artifacts. Cross-reference with evolved gas analysis (EGA-MS) to identify volatile byproducts (e.g., SOx) .

Q. How should researchers address gaps in toxicological data for long-term exposure assessments?

While acute toxicity data are limited, conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For environmental risk, use OECD 201/202 guidelines for algal and Daphnia magna toxicity. Model bioaccumulation potential via logP (1.188) and QSAR tools .

Tables

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C4H7NaO3S | |

| Molecular Weight | 158.15 g/mol | |

| Melting Point | >300°C (lit.) | |

| Water Solubility | Highly soluble | |

| LogP | 1.188 |

Table 2: Common Analytical Methods for Purity Assessment

| Method | Target Parameter | Reference |

|---|---|---|

| HPLC-UV | Purity (≥98%) | |

| Ion Chromatography | Chloride/Fe impurities | |

| FT-IR | Sulfonate group validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.